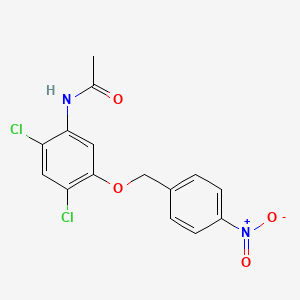

N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide

CAS No.: 1033463-19-2

Cat. No.: VC4058067

Molecular Formula: C15H12Cl2N2O4

Molecular Weight: 355.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033463-19-2 |

|---|---|

| Molecular Formula | C15H12Cl2N2O4 |

| Molecular Weight | 355.2 g/mol |

| IUPAC Name | N-[2,4-dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide |

| Standard InChI | InChI=1S/C15H12Cl2N2O4/c1-9(20)18-14-7-15(13(17)6-12(14)16)23-8-10-2-4-11(5-3-10)19(21)22/h2-7H,8H2,1H3,(H,18,20) |

| Standard InChI Key | HBKZWJNBWLBBBP-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Nomenclature Analysis

The compound’s IUPAC name, N-(2,4-dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide, reflects its structural complexity. The core consists of a benzene ring substituted at positions 2 and 4 with chlorine atoms, at position 5 with a 4-nitrobenzyloxy group, and at position 1 with an acetamide moiety. Its molecular formula is C₁₅H₁₁Cl₂N₂O₄, derived from the parent structure N-(4-((4-nitrobenzyl)oxy)phenyl)acetamide (C₁₅H₁₄N₂O₄) with the addition of two chlorine atoms .

Key Structural Features

-

Chloro Substituents: The electron-withdrawing chlorine atoms at positions 2 and 4 influence electronic distribution, enhancing electrophilic substitution reactivity at position 5 .

-

Nitrobenzyloxy Group: The 4-nitrobenzyloxy moiety introduces steric bulk and polarizability, impacting solubility and intermolecular interactions .

-

Acetamide Functionality: The N-acetyl group contributes hydrogen-bonding capacity and metabolic stability, common in bioactive molecules .

Synthetic Routes and Optimization

Synthesis of N-(2,4-dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide involves sequential functionalization of a benzene ring. Two primary strategies are documented in the literature:

Halogenation-Amidation Sequence

-

Dichlorination: A nitrobenzene intermediate undergoes electrophilic chlorination using Cl₂ in the presence of FeCl₃ or AlCl₃. Alternatively, catalytic methods employing Pd/C with hydrogen chloride yield regioselective dichlorination .

-

Nitrobenzyloxy Introduction: The 5-position is functionalized via nucleophilic aromatic substitution (SNAr) using 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

-

Acetylation: The aniline intermediate is acetylated with acetic anhydride or acetyl chloride in acetone, achieving >90% yield .

Palladium-Catalyzed Cross-Coupling

Recent advances utilize Pd-mediated reactions for efficiency:

-

Buchwald-Hartwig Amination: A palladium catalyst (e.g., Pd(OAc)₂) couples 2,4-dichloro-5-bromoaniline with 4-nitrobenzyl alcohol, followed by acetylation .

-

Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while maintaining yields of 75–85% .

Table 1: Comparative Synthetic Methods

| Method | Yield (%) | Time (h) | Key Reagents |

|---|---|---|---|

| Halogenation-Amidation | 82 | 24 | Cl₂, K₂CO₃, Ac₂O |

| Buchwald-Hartwig | 78 | 8 | Pd(OAc)₂, Xantphos |

| Microwave | 85 | 0.5 | Pd/C, AcCl, DMF |

Physicochemical Properties

Experimental and computed data reveal critical properties:

Chemical Reactivity and Functionalization

The compound’s reactivity is dictated by its substituents:

-

Acetamide Hydrolysis: Under acidic or basic conditions, the acetamide cleaves to yield 2,4-dichloro-5-((4-nitrobenzyl)oxy)aniline. Kinetic studies in 1M HCl show t₁/₂ = 3.2 h at 25°C .

-

Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming N-(2,4-dichloro-5-((4-aminobenzyl)oxy)phenyl)acetamide .

-

Chlorine Displacement: Nucleophilic substitution at C-2 or C-4 occurs with strong nucleophiles (e.g., NaN₃ in DMF at 80°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume